molecular formula C66H68F2N4O10Sr B12780460 Atorvastatin strontium CAS No. 1072903-92-4

Atorvastatin strontium

Cat. No.: B12780460
CAS No.: 1072903-92-4
M. Wt: 1202.9 g/mol
InChI Key: GPNFRRPXCRWXHN-MNSAWQCASA-L
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Description

Atorvastatin strontium is a compound derived from atorvastatin, a widely used statin medication primarily prescribed to lower cholesterol levels and reduce the risk of cardiovascular diseases. Atorvastatin works by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase, which plays a crucial role in the biosynthesis of cholesterol in the liver . The strontium salt form of atorvastatin is explored for its potential enhanced bioavailability and therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of atorvastatin strontium involves the reaction of atorvastatin with strontium salts under controlled conditions. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. Techniques such as wet granulation and solvent evaporation are commonly employed to achieve uniform distribution and optimal bioavailability .

Chemical Reactions Analysis

Types of Reactions: Atorvastatin strontium undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, acetonitrile.

Major Products Formed: The major products formed from these reactions include various atorvastatin derivatives and degradation products, which are analyzed to ensure the stability and efficacy of the compound .

Scientific Research Applications

Atorvastatin strontium has a wide range of scientific research applications, including:

Mechanism of Action

Atorvastatin strontium exerts its effects by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase. This inhibition reduces the conversion of HMG-CoA to mevalonic acid, a key step in cholesterol biosynthesis. As a result, the liver increases the expression of low-density lipoprotein (LDL) receptors, enhancing the clearance of LDL cholesterol from the bloodstream . Additionally, atorvastatin has anti-inflammatory effects by modulating the NLRP3 inflammasome and toll-like receptor pathways .

Comparison with Similar Compounds

  • Simvastatin
  • Pravastatin
  • Rosuvastatin
  • Lovastatin

Comparison: Atorvastatin strontium is unique due to its enhanced bioavailability and potential therapeutic benefits compared to other statins. It has a higher dose-potency ratio and is effective in reducing LDL cholesterol levels and cardiovascular risk . Unlike some other statins, this compound may offer improved patient adherence and persistence due to its favorable pharmacokinetic properties .

Properties

CAS No.

1072903-92-4

Molecular Formula

C66H68F2N4O10Sr

Molecular Weight

1202.9 g/mol

IUPAC Name

strontium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate

InChI

InChI=1S/2C33H35FN2O5.Sr/c2*1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;/h2*3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);/q;;+2/p-2/t2*26-,27-;/m11./s1

InChI Key

GPNFRRPXCRWXHN-MNSAWQCASA-L

Isomeric SMILES

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Sr+2]

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Sr+2]

Origin of Product

United States

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